molecular formula C14H18F4N2 B1411698 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1707605-08-0

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1411698
CAS No.: 1707605-08-0
M. Wt: 290.3 g/mol
InChI Key: GLVVDRUARJWCFC-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and pharmacology research. While direct literature on this specific isomer is limited, its core structure shares key pharmacophoric elements with compounds investigated for targeting ion channels. In particular, molecules featuring a N,N-dimethylpiperidin-4-amine moiety linked to a fluoro- and trifluoromethyl-substituted phenyl ring have been identified in patent literature as TRPA1 (Transient Receptor Potential Ankyrin 1) modulators . TRPA1 is a non-selective cation channel recognized as a key integrator of inflammatory pain signals, making it a prominent target for potential analgesic and anti-inflammatory therapeutic agents . The presence of the dimethylamine (DMA) group is a common feature in many bioactive molecules, contributing to favorable physicochemical properties such as solubility and bioavailability . This compound is provided as a high-purity material to support early-stage drug discovery efforts, including structure-activity relationship (SAR) studies, target validation, and assay development. Researchers can utilize this chemical as a building block or reference standard to explore its potential interactions with pain pathways and other biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified laboratory personnel in accordance with all applicable regulations.

Properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F4N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(15)9-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVVDRUARJWCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

This method exploits the reactivity of electron-deficient aryl halides with amines. A representative procedure involves:

Starting Materials :

  • 4-Fluoro-2-(trifluoromethyl)halobenzene (halo = Cl, Br)
  • N,N -Dimethylpiperidin-4-amine

Reaction Conditions :

  • Solvent: DMF or DMA
  • Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃
  • Temperature: 60–100°C
  • Time: 1–4 hours

Example Protocol ():
A mixture of 4-fluoro-2-(trifluoromethyl)chlorobenzene (1.0 equiv), N,N -dimethylpiperidin-4-amine (1.2 equiv), and DIPEA (2.0 equiv) in DMA was heated at 100°C for 4 hours. Purification via SCX chromatography (7M NH₃/MeOH) yielded the product as a yellow solid (92% yield ).

Key Data :

Parameter Value Source
Yield 81–102%
Reaction Time 1–4 h
Temperature 60–100°C

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.39 (m, 2H), 2.19 (s, 6H), 2.36 (m, 1H), 2.96 (t, 2H), 6.50–7.86 (aromatic protons).

Reductive Amination

This route forms the C–N bond via condensation of an aldehyde with N,N -dimethylpiperidin-4-amine, followed by reduction.

Starting Materials :

  • 4-Fluoro-2-(trifluoromethyl)benzaldehyde
  • N,N -Dimethylpiperidin-4-amine

Reaction Conditions :

  • Reducing Agent: NaBH(OAc)₃ (sodium triacetoxyborohydride)
  • Solvent: Dichloroethane or MeOH
  • Temperature: Room temperature
  • Time: 12–20 hours

Example Protocol ():
4-Fluoro-2-(trifluoromethyl)benzaldehyde (1.0 equiv) and N,N -dimethylpiperidin-4-amine (1.1 equiv) were dissolved in dichloroethane. NaBH(OAc)₃ (3.0 equiv) was added, and the mixture stirred overnight. Extraction and chromatography afforded the product (75% yield ).

Key Data :

Parameter Value Source
Yield 64–81%
Reaction Time 12–20 h
Reducing Agent NaBH(OAc)₃

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic Substitution High yields (>80%), short reaction time Requires electron-deficient aryl halides
Reductive Amination Broad substrate compatibility Lower yields, longer reaction time

Structural Confirmation

  • Mass Spectrometry : LRMS (M+H⁺) 298/300 (Br isotope pattern observed in intermediates).
  • ¹³C NMR : Distinct signals for CF₃ (~120 ppm) and aromatic carbons (~110–160 ppm).

Industrial-Scale Considerations

  • Solvent Choice : DMA or DMF preferred for high-temperature reactions.
  • Purification : SCX chromatography or silica gel (CHCl₃/MeOH/NH₃) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atoms and formation of less fluorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Less fluorinated derivatives.

    Substitution: Compounds with substituted nucleophiles in place of fluorine atoms.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties. Its structural features suggest potential activity against various biological targets:

  • Antiviral Activity : Preliminary studies indicate that compounds similar to 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine may exhibit antiviral properties, particularly against HIV. Research has shown that derivatives of piperidine can inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle .
  • Antimicrobial Properties : The compound's piperidine structure is associated with antimicrobial activity. Studies have demonstrated that piperidine derivatives can be effective against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani .

Neurological Research

The compound's potential as a therapeutic agent in neurological disorders is being explored:

  • Anticonvulsant Activity : There is ongoing research into the anticonvulsant properties of piperidine derivatives, which may provide insights into developing treatments for epilepsy and other seizure disorders .

Material Science

The fluorinated nature of this compound lends itself to applications in material science:

  • Fluorinated Polymers : The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. Research indicates that compounds like this compound can be utilized in the synthesis of advanced materials with desirable properties for electronics and coatings .

Case Studies

Study TitleFocusFindings
Antiviral Activity of Piperidine Derivatives Investigated the efficacy of piperidine compounds against HIVShowed significant inhibition of reverse transcriptase, suggesting potential for HIV treatment .
Synthesis and Antimicrobial Screening of Piperidines Evaluated antimicrobial properties against bacterial and fungal pathogensDemonstrated effectiveness against key agricultural pathogens, indicating potential agricultural applications .
Fluorinated Polymers from Piperidine Derivatives Explored the use of fluorinated compounds in polymer synthesisFound enhanced thermal stability and chemical resistance in resulting materials, suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s fluorinated aromatic ring and piperidine moiety allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Amine Cores

N-[(4-Fluorophenyl)methyl]-1-methyl-4-piperidinamine (CAS: 359878-47-0)
  • Structure : Features a 4-fluorobenzyl group attached to a 1-methylpiperidin-4-amine.
  • Key Differences :
    • The benzyl spacer introduces conformational flexibility absent in the target compound.
    • Methylamine substitution (vs. N,N-dimethylamine) reduces steric bulk and alters basicity .
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine
  • Structure : Contains a 4-methoxyphenyl group and a phenethyl side chain on the piperidine.
  • Key Differences :
    • Methoxy group is electron-donating, contrasting with the electron-withdrawing TFM group.
    • Phenethyl side chain increases molecular weight and may hinder receptor access .
  • Implications : Higher susceptibility to oxidative metabolism (e.g., demethylation) compared to the TFM-containing target.

Heterocyclic Analogues

1-(2,3-Dichlorophenyl)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-1H-tetrazol-5-amine (CAS: 870061-98-6)
  • Structure : Tetrazole core with a 4-fluoro-2-TFM-benzyl group.
  • Key Differences :
    • Tetrazole ring introduces acidity (pKa ~4–5), contrasting with the basic piperidine (pKa ~10–11).
    • Dichlorophenyl substituent enhances halogen bonding but reduces solubility .
  • Implications: Potential for improved oral bioavailability due to tetrazole’s ionizable nature.
Pyridine Derivatives (UDO and UDD)
  • Structure : Pyridine and piperazine cores with TFM-phenyl groups.
  • Key Differences: Pyridine’s aromatic nitrogen enhances π-stacking interactions, unlike the non-aromatic piperidine. Piperazine introduces additional basic centers, altering charge distribution .

Substituted Aromatic Analogues

Ceapin-A9
  • Structure : Pyrazole-oxazole hybrid with a 2-TFM-benzyl group.
  • Key Differences :
    • Rigid heterocyclic core limits conformational flexibility compared to piperidine.
    • Oxazole’s electronegativity may enhance target selectivity .
  • Implications : Demonstrates the versatility of TFM groups in diverse scaffolds for protein interaction modulation.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Key Differences vs. Target Compound
Target Compound Piperidin-4-amine 4-Fluoro-2-TFM-phenyl, N,N-dimethyl Not specified Reference
N-[(4-FP)methyl]-1-methyl-4-piperidinamine Piperidin-4-amine 4-Fluorobenzyl, 1-methyl Unknown Benzyl spacer, methylamine substitution
UDO Pyridine-piperazine 4-TFM-phenyl, chlorophenyl CYP51 inhibition Aromatic core, additional basicity
N-(4-MeO-phenyl)-1-phenethyl-piperidin-4-amine Piperidin-4-amine 4-Methoxyphenyl, phenethyl Detected in analysis Electron-donating substituents, larger size
Ceapin-A9 Pyrazole-oxazole 2-TFM-benzyl Unfolded protein modulator Rigid heterocyclic core

Research Findings and Implications

  • Metabolic Stability : The TFM group in the target compound confers resistance to oxidative metabolism compared to methoxy or methyl groups in analogues .
  • Binding Interactions : Halogen bonding from fluorine and TFM may enhance target affinity, as seen in CYP51 inhibitors like UDO .
  • Structural Rigidity : Direct attachment of the phenyl group (vs. benzyl spacers) may optimize binding pocket occupancy .

Biological Activity

1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, a compound with the CAS number 1707605-08-0, is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a trifluoromethyl and fluorophenyl group, which is significant for its interaction with biological targets. The chemical structure can be represented as follows:

CxHyFzN\text{C}_x\text{H}_y\text{F}_z\text{N}

Biological Activity Overview

Recent studies have explored various biological activities of this compound, particularly its potential in treating neurological disorders and cancer. The following sections summarize key findings from diverse sources.

Antidepressant Activity

A study published in PubMed indicated that related piperidine derivatives exhibit serotonin receptor affinity, particularly for 5-HT1A and 5-HT7 receptors. These receptors are crucial in the modulation of mood and anxiety, suggesting that compounds like this compound may have antidepressant properties through similar mechanisms .

Anticancer Potential

Research has demonstrated that piperidine derivatives can induce cytotoxicity and apoptosis in cancer cell lines. Specifically, one study highlighted that a related compound showed better efficacy than the standard drug bleomycin in FaDu hypopharyngeal tumor cells. This indicates a promising avenue for further development of this compound as an anticancer agent .

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been noted, which is significant for Alzheimer's disease therapy. Inhibition of these enzymes can enhance acetylcholine levels in the brain, potentially improving cognitive function in patients with neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A recent synthesis method involved using cesium carbonate as a base and DMF as a solvent under an oxygen atmosphere, leading to high yields of the desired product .

Data Tables

Biological Activity Mechanism Reference
Antidepressant5-HT receptor affinity
AnticancerInduces apoptosis in tumor cells
NeuroprotectiveAChE and BuChE inhibition

Case Studies

  • Antidepressant Study : In a comparative analysis of various piperidine derivatives, it was found that those with trifluoromethyl substitutions had enhanced receptor binding affinities, indicating potential as novel antidepressants .
  • Cancer Research : A study focusing on the cytotoxic effects of piperidine derivatives revealed that compounds similar to this compound exhibited significant tumor growth inhibition in vitro .

Q & A

Q. What are the standard synthetic routes for 1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the phenyl ring followed by piperidine ring formation. Key steps include:

  • Suzuki-Miyaura coupling to attach the trifluoromethylphenyl group to the piperidine precursor ().
  • N-methylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) in solvents like DMF or acetonitrile ().
  • Optimization parameters: Temperature (60–100°C), solvent polarity, and catalysts (e.g., Pd for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry ().

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity ().
  • Mass spectrometry (HRMS) for molecular weight verification ().
  • X-ray crystallography to resolve structural ambiguities, particularly for stereoisomers (if applicable) ().

Q. What preliminary biological screening methods are recommended for assessing its pharmacological potential?

  • In vitro assays : Receptor binding studies (e.g., GPCRs, ion channels) to identify target interactions ().
  • Lipophilicity measurement (logP) via HPLC to predict membrane permeability ().
  • Cytotoxicity screening using cell lines (e.g., HEK293, HepG2) to establish safety thresholds ().

Advanced Research Questions

Q. How does the position of fluorine and trifluoromethyl groups influence structure-activity relationships (SAR) in this compound?

  • Fluorine : Enhances electronegativity and metabolic stability by blocking cytochrome P450 oxidation sites ().
  • Trifluoromethyl : Increases lipophilicity (logP) and enhances binding affinity to hydrophobic pockets in target proteins ().
  • Positional effects : Comparative studies show that 2-(trifluoromethyl) substitution on the phenyl ring improves receptor selectivity over 3- or 4-substituted analogs ().

Q. What computational strategies can predict binding modes of this compound with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger) to model interactions with receptors like serotonin or dopamine transporters ().
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time ().
  • QSAR models using descriptors like polar surface area (PSA) and H-bond donors/acceptors ().

Q. How can contradictory data on reaction yields or biological activity be resolved?

  • Reproducibility checks : Validate synthetic protocols with strict control of solvent purity and catalyst loading ().
  • Dose-response studies : Re-evaluate biological assays across multiple concentrations to rule out false positives/negatives ().
  • Structural validation : Use X-ray crystallography or 2D-NMR (COSY, NOESY) to confirm regiochemistry ().

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

  • Key challenges : Low yields in coupling reactions, purification of hydrophobic intermediates ().
  • Solutions :
  • Switch to continuous flow chemistry for improved heat/mass transfer ().
  • Use supported catalysts (e.g., Pd/C) for easier recovery and reuse ().
  • Optimize chromatography conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.